4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate
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Overview
Description
4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a methoxycarbonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 4-(methoxycarbonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under appropriate conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols from the ester groups.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate depends on its application. In organic electronics, it functions as a semiconductor material, facilitating charge transport through its conjugated system. In biological systems, its mechanism would depend on the specific molecular targets it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.
Phenyl thiophene derivatives: Compounds with a phenyl group attached to the thiophene ring.
Uniqueness
4-(Methoxycarbonyl)phenyl thiophene-2-carboxylate is unique due to the presence of both a methoxycarbonyl group and a phenyl group, which can influence its electronic properties and reactivity, making it suitable for specific applications in organic electronics and pharmaceuticals .
Properties
IUPAC Name |
(4-methoxycarbonylphenyl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-16-12(14)9-4-6-10(7-5-9)17-13(15)11-3-2-8-18-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLNLGCSARIUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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